2,2,3-Trimethylheptane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

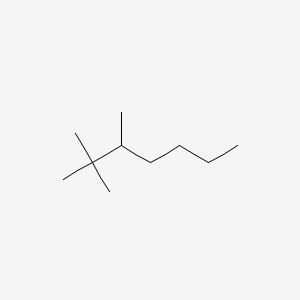

Structure

3D Structure

特性

CAS番号 |

52896-92-1 |

|---|---|

分子式 |

C10H22 |

分子量 |

142.28 g/mol |

IUPAC名 |

2,2,3-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-6-7-8-9(2)10(3,4)5/h9H,6-8H2,1-5H3 |

InChIキー |

ACYHSTUWOQNWCX-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C)C(C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

2,2,3-Trimethylheptane chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2,2,3-Trimethylheptane

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Structure and Identification

This compound is a branched alkane with the molecular formula C10H22. Its structure consists of a seven-carbon heptane (B126788) chain with three methyl group substituents at positions 2, 2, and 3.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C10H22[1] |

| SMILES | CCCCC(C)C(C)(C)C[1] |

| InChIKey | ACYHSTUWOQNWCX-UHFFFAOYSA-N[1] |

| CAS Number | 52896-92-1[1] |

Molecular Structure Diagram

graph "2_2_3_Trimethylheptane" { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=12]; edge [color="#202124"];

// Heptane chain C1 [pos="0,0!", label="C"]; C2 [pos="1.5,0!", label="C"]; C3 [pos="3,0!", label="C"]; C4 [pos="4.5,0!", label="C"]; C5 [pos="6,0!", label="C"]; C6 [pos="7.5,0!", label="C"]; C7 [pos="9,0!", label="C"];

// Methyl groups C2_Me1 [pos="1.5,1.5!", label="C"]; C2_Me2 [pos="1.5,-1.5!", label="C"]; C3_Me [pos="3,1.5!", label="C"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C2 -- C2_Me1; C2 -- C2_Me2; C3 -- C3_Me; }

Caption: 2D structure of this compound.Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Quantitative Physicochemical Data

| Property | Value | Unit |

| Molecular Weight | 142.28 | g/mol |

| Melting Point | -53.99 | °C |

| Boiling Point | 157.61 - 158 | °C |

| Density | 0.7380 | g/cm³ |

| Refractive Index | 1.4145 | |

| Enthalpy of Vaporization | 46.9 | kJ/mol[2] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |

Experimental Protocols

Synthesis of a Branched Alkane via Grignard Reaction (General Procedure)

This protocol describes a common method for the synthesis of branched alkanes.

Experimental Workflow for Branched Alkane Synthesis

Caption: Generalized workflow for the synthesis of a branched alkane.

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of an appropriate haloalkane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, resulting in the formation of the Grignard reagent.

-

Reaction with a Ketone: The Grignard reagent is cooled in an ice bath, and a solution of a suitable ketone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product, a tertiary alcohol, is then typically dehydrated to an alkene and subsequently hydrogenated to the corresponding branched alkane. Final purification is achieved by fractional distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Hydrocarbons (General Procedure)

This protocol outlines a general method for the analysis of volatile hydrocarbons like this compound.[3][4][5]

Experimental Workflow for GC-MS Analysis

Caption: Generalized workflow for GC-MS analysis of volatile hydrocarbons.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. An internal standard may be added for quantitative analysis.

-

GC-MS Instrumentation: A gas chromatograph equipped with a mass selective detector is used. A nonpolar capillary column (e.g., DB-5ms) is typically employed for hydrocarbon analysis.

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min, and a final hold at 250 °C for 5 minutes.

-

Transfer Line Temperature: 280 °C

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

-

Data Analysis: The retention time of the analyte peak is used for preliminary identification. The mass spectrum of the peak is then compared with a reference library (e.g., NIST) for confirmation.

Spectroscopic Data

While detailed experimental protocols for acquiring the spectra of this compound are not available, representative mass spectral data can be found in public databases. The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes, with prominent peaks corresponding to the loss of methyl and larger alkyl fragments.[6][7] The base peak is often observed at m/z 57, corresponding to the tert-butyl cation.

This guide provides a foundational understanding of the chemical properties and structure of this compound. For further in-depth research, it is recommended to consult specialized chemical databases and peer-reviewed scientific literature.

References

- 1. This compound | C10H22 | CID 521416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 2,2,3-trimethyl- [webbook.nist.gov]

- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Solved The mass spectra of heptane and 2,2,3-trimethylbutane | Chegg.com [chegg.com]

- 7. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide: 2,2,3-Trimethylheptane (CAS Number: 52896-92-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3-trimethylheptane, a branched-chain alkane. Due to the limited availability of data for this specific isomer, this guide incorporates information from structurally related C10 isoparaffins and general principles of alkane toxicology and metabolism to offer a thorough profile. All data derived from surrogate compounds are explicitly noted.

Physicochemical Properties

This compound is a flammable, colorless liquid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52896-92-1 | [1] |

| Molecular Formula | C₁₀H₂₂ | [2] |

| Molecular Weight | 142.28 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Vapor Pressure | Not available | |

| Enthalpy of Vaporization (ΔvapH°) | 46.9 kJ/mol | [3] |

| Kovats Retention Index (Standard non-polar) | 912.7, 914, 914.4, 920, 922, 927, 930, 932 | [2] |

Toxicological Profile

Acute Toxicity: Isoparaffins generally exhibit a low order of acute toxicity via oral, dermal, and inhalation routes.[4] However, aspiration of liquid isoparaffins into the lungs can cause severe pulmonary injury.[4]

Skin and Eye Irritation: Under occluded conditions, isoparaffins have been shown to cause slight to moderate skin irritation in both animals and humans.[4] In non-occluded tests, which are more representative of typical exposure, they are not considered irritating.[4] Instillation into the eyes of rabbits resulted in only slight irritation.[4]

Sensitization: Isoparaffins are generally not considered to be skin sensitizers.[4]

Genotoxicity and Carcinogenicity: Isoparaffin ingredients have not been found to be genotoxic.[5]

Reproductive and Developmental Toxicity: Studies on isoparaffin mixtures have shown no evidence of reproductive or developmental toxicity.[5]

Kidney Effects: Inhalation exposure to C10-C11 isoparaffinic solvents has been associated with kidney effects in male rats, specifically tubular nephrosis.[6][7] This effect is linked to a protein that is specific to male rats and is not considered relevant to humans.[5]

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, standard methodologies for the analysis of volatile hydrocarbons are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the separation and identification of volatile organic compounds like this compound.

Sample Preparation (for biological matrices): A generic protocol for extracting hydrocarbons from biological tissues would involve:

-

Homogenization: Homogenize the tissue sample in a suitable solvent, such as a mixture of hexane (B92381) and isopropanol.

-

Extraction: Perform a liquid-liquid extraction to separate the hydrocarbon fraction.

-

Clean-up: Use solid-phase extraction (SPE) with a silica-based sorbent to remove polar interferences.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

GC-MS Instrumentation and Conditions (based on typical C10 alkane analysis): [8][9][10]

-

Gas Chromatograph: Agilent 7890 GC or similar.

-

Column: HP-5MS (or equivalent) fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977 MSD or similar.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Identification: Compare the resulting mass spectrum and retention time with a known standard of this compound or with a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation: [11][12][13]

-

Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically required. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Solvent: Dissolve the sample in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) to a depth of approximately 4-5 cm in a 5 mm NMR tube.

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Spectrometer and Parameters (General):

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Hypothetical Metabolic Pathway

The metabolism of alkanes, including branched-chain alkanes, is primarily carried out by the cytochrome P450 monooxygenase system, predominantly in the liver.[14][15][16][17][18] The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of similar compounds. The initial step is hydroxylation, which can occur at various positions on the alkyl chain.

Caption: Hypothetical Phase I metabolism of this compound.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of an unknown sample suspected to be this compound.

Caption: Workflow for the identification of this compound.

References

- 1. This compound. | 52896-92-1 [chemicalbook.com]

- 2. This compound | C10H22 | CID 521416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane, 2,2,3-trimethyl- [webbook.nist.gov]

- 4. Toxicology update isoparaffinic hydrocarbons: a summary of physical properties, toxicity studies and human exposure data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. Effect of C10-C11 isoparaffinic solvent on kidney function in Fischer 344 rats during eight weeks of inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 9. agilent.com [agilent.com]

- 10. cup.edu.cn [cup.edu.cn]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Alkane metabolism by cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytochrome P450 Alkane Hydroxylases of the CYP153 Family Are Common in Alkane-Degrading Eubacteria Lacking Integral Membrane Alkane Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,3-trimethylheptane. The information is presented to support research and development activities where this compound may be used as a solvent, reference standard, or component in a formulation.

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for a variety of applications, from reaction engineering to analytical method development.

| Property | Value | Units |

| Molecular Formula | C₁₀H₂₂ | - |

| Molecular Weight | 142.28 | g/mol [1][2] |

| Boiling Point | 157.61 - 158 | °C[1][3] |

| Melting Point | -53.99 | °C[1] |

| Density | 0.7380 | g/cm³[1] |

| Refractive Index | 1.4145 | -[1] |

| Critical Temperature | 324 | °C[3] |

| Critical Pressure | 20.0 | atm[3] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds like this compound.

2.1. Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[4]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the Durham tube.[4]

-

A capillary tube, with its open end downwards, is placed inside the Durham tube containing the sample.[4]

-

The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[4]

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.[4]

-

The heating is stopped when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[5]

-

2.2. Measurement of Density

The density of a liquid can be accurately determined by measuring its mass and volume.[6][7]

-

Apparatus: A calibrated electronic balance, a pycnometer or a graduated cylinder, and a temperature-controlled water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured using the electronic balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C).

-

The mass of the pycnometer filled with the liquid is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density is calculated by dividing the mass of the this compound by its volume.

-

2.3. Determination of Refractive Index

An Abbe refractometer is a standard instrument used to measure the refractive index of liquids.[8]

-

Apparatus: Abbe refractometer, a light source (sodium lamp), a dropper, and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The measurement is typically performed at a standard temperature, often 20°C, controlled by the water bath.

-

2.4. Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique to assess the purity of volatile compounds like this compound.

-

Apparatus: Gas chromatograph equipped with a flame ionization detector (FID), a capillary column (e.g., non-polar stationary phase), high-purity carrier gas (e.g., helium or hydrogen), and a sample injection system.[9]

-

Procedure:

-

A dilute solution of this compound in a suitable volatile solvent is prepared.

-

A small volume of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

The vaporized sample is carried by the inert gas through the capillary column.

-

Separation of components occurs based on their boiling points and interactions with the stationary phase.[9]

-

The FID detects the separated components as they elute from the column, generating a chromatogram.

-

The purity of the this compound is determined by the relative area of its peak in the chromatogram.

-

Molecular Structure and Physical Property Relationships

The physical properties of alkanes are directly influenced by their molecular structure. The following diagram illustrates the key relationships for branched alkanes like this compound.

Caption: Interplay of molecular structure and physical properties in branched alkanes.

References

- 1. This compound. | 52896-92-1 [chemicalbook.com]

- 2. This compound | C10H22 | CID 521416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. youtube.com [youtube.com]

- 8. Refractive index - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Molecular Properties of 2,2,3-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core molecular properties of 2,2,3-trimethylheptane, a branched alkane. The focus is on its molecular formula and weight, supported by theoretical calculations and a summary of the empirical methods used for their determination.

Molecular Formula and Structure

This compound is a saturated hydrocarbon. Its nomenclature dictates a seven-carbon main chain (heptane) with three methyl group substituents. Two methyl groups are located on the second carbon atom, and one is on the third.

Based on this structure, the molecular formula is derived as C₁₀H₂₂ .[1][2][3][4] This conforms to the general formula for alkanes, CₙH₂ₙ₊₂.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound, based on its molecular formula C₁₀H₂₂, is detailed below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 10 | 12.011 | 120.110 |

| Hydrogen | H | 22 | 1.008 | 22.176 |

| Total | 142.286 |

The precise monoisotopic mass is approximately 142.28 g/mol .[1][2][4]

Experimental Protocols for Structural Elucidation

The determination of the molecular formula and weight of a novel or unknown compound is a foundational step in chemical analysis. For a hydrocarbon like this compound, the primary techniques employed are elemental analysis and mass spectrometry.

Elemental Analysis via Combustion

This technique determines the mass percentages of the constituent elements (carbon and hydrogen) in a sample, which leads to the empirical formula.

Methodology:

-

Sample Preparation: A precisely weighed sample of the hydrocarbon is placed in a combustion tube.

-

Combustion: The sample is heated to a high temperature in a stream of pure oxygen. This process quantitatively converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[5][6][7]

-

Detection: The resulting gases are passed through separate traps containing absorbents. The increase in mass of these traps corresponds to the mass of CO₂ and H₂O produced.

-

Calculation:

-

From the mass of CO₂ and H₂O, the masses and percentages of Carbon and Hydrogen in the original sample are calculated.

-

These percentages are used to determine the simplest whole-number ratio of atoms, yielding the empirical formula.

-

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9] It provides the exact molecular weight, allowing for the determination of the molecular formula from the empirical formula.

Methodology:

-

Ionization: The gaseous sample is bombarded with a high-energy electron beam (Electron Impact Ionization), causing a molecule to lose an electron and form a positively charged molecular ion (M⁺).[10]

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Deflection: The ions are deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.[10]

-

Detection: A detector records the relative abundance of ions at each m/z value. The peak with the highest mass-to-charge ratio typically corresponds to the molecular ion, directly indicating the molecular weight of the compound.[11][12] For alkanes, the molecular ion peak's intensity decreases with increased branching.[13]

Logical Workflow for Characterization

The logical process for determining the molecular formula and weight of a hydrocarbon like this compound is outlined in the diagram below. This workflow begins with the pure sample and proceeds through orthogonal analytical techniques to confirm its identity.

Caption: Workflow for the determination of molecular formula and weight.

References

- 1. Heptane, 2,2,3-trimethyl- [webbook.nist.gov]

- 2. This compound. | 52896-92-1 [chemicalbook.com]

- 3. Heptane, 2,2,3-trimethyl- [webbook.nist.gov]

- 4. This compound | C10H22 | CID 521416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dc.narpm.org [dc.narpm.org]

- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 7. Elemental analysis: operation & applications - Elementar [elementar.com]

- 8. howengineeringworks.com [howengineeringworks.com]

- 9. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide on the Boiling Point of 2,2,3-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 2,2,3-trimethylheptane, an isomer of decane (B31447). The document details its experimentally determined and predicted boiling points, places these values in the context of related isomers, and outlines the experimental protocols for such determinations. Furthermore, it visually represents the logical relationships governing the boiling points of alkane isomers.

Introduction

This compound is a branched-chain alkane with the molecular formula C10H22. As an isomer of decane, its physical properties, particularly its boiling point, are of significant interest in various fields, including organic synthesis, fuel technology, and as a reference compound in analytical chemistry. The degree of branching in its molecular structure plays a crucial role in determining its volatility and, consequently, its boiling point. Understanding these properties is essential for its handling, purification, and application in research and development.

Boiling Point of this compound and Related Isomers

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For alkanes, the boiling point is primarily influenced by the strength of the intermolecular van der Waals forces. These forces are, in turn, dependent on the surface area of the molecule.

The following table summarizes the reported boiling points for this compound and a selection of its isomers. This comparative data highlights the effect of molecular structure on this key physical property.

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) | Boiling Point (K) |

| n-Decane | C10H22 | Straight-chain | ~174[1][2] | ~447 |

| This compound | C10H22 | Branched | 157.61 - 158 [3][4] | ~431 |

| 2,2,4-Trimethylheptane | C10H22 | Branched | 148.15[5] | ~421 |

| 2,3,6-Trimethylheptane | C10H22 | Branched | 157.3[6] | ~430 |

Note: The boiling point of n-decane is significantly higher than its branched isomers, a trend that is consistent across alkanes.

Factors Influencing Boiling Point

The data presented above illustrates a fundamental principle in the physical chemistry of alkanes: branching lowers the boiling point. This phenomenon can be explained by the following:

-

Molecular Surface Area: Straight-chain alkanes, like n-decane, have a larger surface area compared to their more compact, branched isomers. This larger surface area allows for more points of contact between adjacent molecules, leading to stronger van der Waals forces.

-

Intermolecular Forces: Stronger intermolecular forces require more energy (in the form of heat) to overcome, resulting in a higher boiling point. The spherical shape of highly branched alkanes minimizes the surface area for intermolecular contact, weakening these forces.

Experimental Protocols for Boiling Point Determination

The determination of a precise boiling point is critical for compound identification and purity assessment. Several standardized and common laboratory methods are employed for this purpose.

This method is widely used for determining the distillation range of volatile organic liquids and can be adapted for a precise boiling point measurement of a pure substance.[1][3][7][8][9]

Methodology:

-

Apparatus: A distillation flask, a condenser, a receiving graduate, and a calibrated thermometer or temperature probe are assembled.

-

Sample Preparation: A measured volume of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Distillation: The flask is heated, and the temperature is monitored as the liquid begins to vaporize, the vapor passes through the condenser, and the distillate is collected in the receiving graduate.

-

Boiling Point Determination: The boiling point is recorded as the temperature at which the vapor is in equilibrium with the boiling liquid under the prevailing atmospheric pressure. This is typically the plateau temperature observed during the distillation of a pure compound.

-

Pressure Correction: The observed boiling point is corrected to the standard atmospheric pressure (101.3 kPa) if the measurement is performed at a different pressure.

The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals, including the determination of the boiling point.[2][4][10][11] This guideline encompasses several methods:

-

Ebulliometer Method: This technique involves measuring the boiling temperature of the liquid in a specialized apparatus called an ebulliometer, which allows for very precise measurements.

-

Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.

-

Distillation Method: Similar to the ASTM method, this involves distilling the substance and recording the boiling temperature.[2][4]

-

Siwoloboff Method (Capillary Method): A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[2][4]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the heat absorbed by the sample during the phase transition from liquid to gas.

For small sample quantities, the Thiele tube method is a common and effective laboratory technique.[12]

Methodology:

-

Apparatus: A Thiele tube, a thermometer, a small sample tube (e.g., a fusion tube), and a capillary tube sealed at one end.

-

Sample Preparation: A small amount of this compound is placed in the sample tube. The sealed capillary tube is then placed, open end down, into the liquid.

-

Assembly: The sample tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube ensures uniform heating of the oil via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, creating a stream of bubbles.

-

Boiling Point Reading: The heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn into the capillary tube.

Logical Relationships and Visualizations

The relationship between the molecular structure of decane isomers and their boiling points can be visualized to better understand the underlying principles.

Caption: Relationship between alkane structure and boiling point.

This diagram illustrates that a straight-chain structure leads to a larger surface area, stronger intermolecular forces, and consequently, a higher boiling point. Conversely, a branched structure results in a more compact molecule with a smaller surface area, weaker intermolecular forces, and a lower boiling point.

Conclusion

The boiling point of this compound is a well-characterized physical property that is significantly influenced by its branched molecular structure. The experimentally determined value of approximately 158 °C is consistent with the established trend of branched alkanes having lower boiling points than their straight-chain counterparts. The accurate determination of this property, through standardized methods such as ASTM D1078 or OECD Guideline 103, is fundamental for its use in scientific research and industrial applications. This guide provides the necessary data, experimental context, and theoretical understanding for professionals working with this and related compounds.

References

- 1. store.astm.org [store.astm.org]

- 2. oecd.org [oecd.org]

- 3. store.astm.org [store.astm.org]

- 4. laboratuar.com [laboratuar.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. store.astm.org [store.astm.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. OECD/EU-Methods [laus.group]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Isomers of Decane (C10H22)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decane (B31447) (C10H22) is an alkane hydrocarbon comprising ten carbon atoms and twenty-two hydrogen atoms. Beyond the straight-chain n-decane, there exist 74 structural isomers, each with the same molecular formula but distinct arrangements of atoms. This structural diversity leads to a range of physicochemical properties, influencing their applications in various scientific and industrial fields, including fuel technology, solvent chemistry, and pharmaceuticals. This technical guide provides a comprehensive overview of the structural isomers of C10H22, detailing their nomenclature, physicochemical properties, and synthesis. Furthermore, it explores the relevance of these alkanes in the context of drug development, including their roles as solvents, their toxicological profiles, and their potential as components in drug delivery systems.

Introduction to the Structural Isomers of C10H22

The molecular formula C10H22 represents a total of 75 structural isomers.[1][2] These isomers are all saturated hydrocarbons, meaning they contain only single bonds between carbon atoms and are fully saturated with hydrogen atoms.[3] The isomerism in decanes arises from the different branching patterns of the carbon skeleton. This guide will systematically explore these isomers, categorized by the length of their principal carbon chain.

The physical and chemical properties of these isomers, such as boiling point, melting point, and density, are influenced by their molecular structure.[4] Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to the linear n-decane.[4]

Nomenclature and Physicochemical Properties of C10H22 Isomers

The nomenclature of the C10H22 isomers follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The longest continuous carbon chain is identified as the parent alkane, and the various alkyl groups attached to this chain are named and numbered.[5][6]

Table 1: Physicochemical Properties of Selected C10H22 Isomers

| IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Decane | 124-18-5 | 174.1[7] | -29.7[7] | 0.730[4] |

| 2-Methylnonane | 871-83-0 | 167.8 | - | 0.728 |

| 3-Methylnonane | 5911-04-6 | 168.1 | - | 0.733 |

| 4-Methylnonane | 17301-94-9 | 166.7 | - | 0.731 |

| 5-Methylnonane | 15869-86-0 | 165.8 | - | 0.730 |

| 3-Ethyloctane (B44116) | 5881-17-4 | 166.5 | -87.69 | 0.7360 |

| 4-Ethyloctane | 15869-85-9 | 163.6[8] | - | 0.740 |

| 2,2-Dimethyloctane | 15869-87-1 | 156.9 | - | 0.725 |

| 2,3-Dimethyloctane (B44108) | 7146-60-3 | 164[9] | - | 0.744 |

| 2,4-Dimethyloctane | 4032-94-4 | 159.2 | - | 0.731 |

| 2,5-Dimethyloctane (B100645) | 15869-89-3 | 158[10] | -84.5 | 0.7260 |

| 2,6-Dimethyloctane (B150249) | 2051-30-1 | 158.3 | - | 0.724 |

| 2,7-Dimethyloctane | 1072-16-8 | 160[11] | -54 | 0.724 |

| 3,3-Dimethyloctane | 4110-44-5 | 161 | -53.99 | 0.744 |

| 3,4-Dimethyloctane | 15869-92-8 | 164.1 | - | 0.749 |

| 3,5-Dimethyloctane | 15869-93-9 | 161.8 | - | 0.739 |

| 3,6-Dimethyloctane | 15869-94-0 | 160.7 | -53.99 | 0.732 |

| 4,4-Dimethyloctane | 15869-95-1 | 158.4 | - | 0.741 |

| 4,5-Dimethyloctane | 15869-96-2 | 163.3 | - | 0.748 |

| 4-Propylheptane | 3178-29-8 | 164.5[8] | - | 0.741 |

| 4-Isopropylheptane | 52896-87-4 | 160.5 | - | 0.738 |

| 2,3,4-Trimethylheptane | 52896-95-4 | - | - | - |

| 2,3,6-Trimethylheptane | 4032-93-3 | - | - | - |

| 3,4,5-Trimethylheptane | 20278-89-1 | 162.51 | -53.99 | 0.7520 |

| 2,2,5,5-Tetramethylhexane | 1070-87-7 | 137.5 | - | 0.716 |

| 2,5,5-Trimethylheptane | 1189-99-7 | - | - | - |

| 3,3,4,4-Tetramethylhexane | 52897-15-1 | 164.5 | - | 0.768 |

Data compiled from various sources. The absence of a value indicates that reliable experimental data was not found.

Experimental Protocols: Synthesis and Separation

The synthesis of specific branched alkanes often involves multi-step procedures. Common strategies include Grignard reactions, alkylation of alkanes or organometallic reagents, and the hydrogenation of corresponding alkenes. The separation of a mixture of C10H22 isomers is typically achieved through fractional distillation, leveraging the differences in their boiling points, or by chromatographic methods for analytical and small-scale preparative purposes.

Synthesis of 3-Ethyloctane via Grignard Reaction

This protocol outlines a two-step synthesis of 3-ethyloctane starting from 1-bromopropane (B46711) and 3-heptanone (B90015).

Step 1: Synthesis of 3-Ethyl-3-octanol

-

Materials: Magnesium turnings, anhydrous diethyl ether, 1-bromopropane, 3-heptanone, saturated aqueous ammonium (B1175870) chloride solution.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings and a small crystal of iodine.

-

Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).

-

Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

-

Add a solution of 3-heptanone in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethyl-3-octanol.

-

Step 2: Reduction of 3-Ethyl-3-octanol to 3-Ethyloctane

-

Materials: Crude 3-ethyl-3-octanol, red phosphorus, iodine, glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, combine the crude 3-ethyl-3-octanol with red phosphorus and a catalytic amount of iodine.

-

Slowly add glacial acetic acid to the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting crude 3-ethyloctane by fractional distillation.

-

Synthesis of 2,6-Dimethyloctane via Hydrogenation

This protocol describes the synthesis of 2,6-dimethyloctane from the natural product geraniol (B1671447).[1]

-

Materials: Geraniol, palladium on carbon (Pd/C) catalyst, tetrahydrofuran (B95107) (THF), hydrogen gas.

-

Procedure:

-

In a suitable hydrogenation apparatus, dissolve geraniol in THF.

-

Add a catalytic amount of 5% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by GC).

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, which is primarily 2,6-dimethyloctan-1-ol, can be further reduced to 2,6-dimethyloctane using a Wolff-Kishner or Clemmensen reduction, or by conversion to the corresponding tosylate followed by reduction with lithium aluminum hydride.

-

Separation of Isomers

Fractional distillation is the primary industrial method for separating alkane isomers on a large scale. The efficiency of the separation depends on the difference in boiling points and the number of theoretical plates in the distillation column. For analytical purposes and the isolation of pure isomers for research, gas chromatography (GC) is the method of choice. Capillary GC columns with non-polar stationary phases can effectively separate many of the C10H22 isomers based on their boiling points and molecular shapes.

Relevance to Drug Development

While C10H22 isomers are not typically considered active pharmaceutical ingredients (APIs), they hold relevance for researchers and professionals in drug development in several key areas:

Solvents in Synthesis and Formulation

Alkanes are non-polar solvents and can be used in the synthesis of lipophilic drug candidates. Their inert nature makes them suitable for reactions involving highly reactive reagents. In drug formulation, hydrocarbons like mineral oil (a mixture of alkanes) are used as emollients and vehicles in topical preparations such as ointments and creams.

Toxicology and Safety

The toxicity of decane and its isomers is generally low.[12] However, inhalation of high concentrations of their vapors can cause central nervous system depression, leading to dizziness and narcosis.[12] Aspiration of liquid alkanes into the lungs can cause severe chemical pneumonitis.[12] Understanding the toxicological profiles of these compounds is crucial for ensuring the safety of manufacturing processes and the final pharmaceutical products where they might be used as residual solvents.

Excipients and Drug Delivery

The highly branched and compact structures of some C10H22 isomers can impart unique physical properties that may be advantageous in drug delivery systems. For instance, their low viscosity and high spreading coefficients could be beneficial in topical formulations.

Furthermore, modified alkanes, such as semifluorinated alkanes (SFAs), are being investigated as novel drug carriers.[2][13] These compounds can dissolve lipophilic drugs and have been shown to be suitable for pulmonary and ophthalmic drug delivery.[2][14] The hydrocarbon portion of these molecules plays a crucial role in their ability to solubilize drug molecules.

Visualizations

Isomer Classification

The 75 structural isomers of C10H22 can be systematically classified based on the length of their longest carbon chain. This hierarchical relationship can be visualized as follows:

References

- 1. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]

- 2. Aerosolized semifluorinated alkanes as excipients are suitable for inhalative drug delivery--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 4,5-Dimethyloctane | 15869-96-2 [smolecule.com]

- 4. Decane - Wikipedia [en.wikipedia.org]

- 5. Buy 2,4-Dimethyloctane | 4032-94-4 [smolecule.com]

- 6. Buy 2,5-Dimethyloctane | 15869-89-3 [smolecule.com]

- 7. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. 2,3-dimethyloctane [stenutz.eu]

- 10. 2,5-dimethyloctane [stenutz.eu]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Synthesis of High-Purity 2,2,3-Trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for obtaining high-purity 2,2,3-trimethylheptane. While specific literature detailing a dedicated synthesis for this compound is scarce, this document outlines a robust methodology based on well-established principles of organic chemistry, primarily utilizing a Grignard reaction. The protocols and data presented herein are designed to serve as a foundational resource for the laboratory-scale synthesis and purification of this branched alkane.

Introduction

This compound is a saturated branched alkane with the molecular formula C10H22. Its specific isomeric structure presents potential applications in various fields, including as a reference compound in analytical chemistry, a component in fuel studies, or as a building block in more complex organic syntheses. The synthesis of high-purity alkanes is crucial for these applications to avoid interferences from structural isomers or other impurities. This guide details a synthetic pathway involving the reaction of a Grignard reagent with a ketone, followed by a reduction step and rigorous purification.

Proposed Synthesis Pathway

The synthesis of this compound can be effectively achieved through a two-step process:

-

Grignard Reaction: The core of the synthesis involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol. Specifically, the reaction of tert-butylmagnesium chloride with 3-heptanone (B90015) will yield 2,2,3-trimethyl-3-heptanol.

-

Reduction of the Tertiary Alcohol: The resulting tertiary alcohol is then reduced to the corresponding alkane, this compound. A common method for this transformation is through a two-step procedure involving dehydration to an alkene followed by catalytic hydrogenation. However, a more direct approach using a Barton-McCombie deoxygenation could also be considered for higher efficiency. For the purpose of this guide, we will focus on the dehydration-hydrogenation sequence.

Signaling Pathway of the Grignard Reaction

Caption: Grignard reaction pathway for the synthesis of 2,2,3-trimethyl-3-heptanol.

Experimental Protocols

Materials and Equipment

| Material/Equipment | Specification |

| tert-Butyl chloride | ≥99% purity |

| Magnesium turnings | High purity, for Grignard reagent formation |

| 3-Heptanone | ≥99% purity |

| Diethyl ether | Anhydrous, <50 ppm H₂O |

| Hydrochloric acid | Concentrated (37%) |

| Sulfuric acid | Concentrated (98%) |

| Sodium bicarbonate | Saturated aqueous solution |

| Anhydrous sodium sulfate | Granular, for drying |

| Palladium on carbon | 10% Pd/C catalyst |

| Hydrogen gas | High purity |

| Round-bottom flasks | Various sizes |

| Reflux condenser | |

| Addition funnel | |

| Magnetic stirrer/hotplate | |

| Separation funnel | |

| Distillation apparatus | Fractional distillation setup |

| Hydrogenation apparatus | Parr hydrogenator or equivalent |

| Rotary evaporator |

Step 1: Synthesis of 2,2,3-Trimethyl-3-heptanol

-

Preparation of the Grignard Reagent:

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the addition funnel, place a solution of tert-butyl chloride (1.0 eq) in 100 mL of anhydrous diethyl ether.

-

Add a small amount of the tert-butyl chloride solution to initiate the reaction (indicated by bubble formation and a grayish appearance).

-

Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1][2][3]

-

-

Reaction with 3-Heptanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 3-heptanone (0.9 eq) in 50 mL of anhydrous diethyl ether and add it to the addition funnel.

-

Add the 3-heptanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2,2,3-trimethyl-3-heptanol.

-

Step 2: Synthesis of this compound

-

Dehydration of the Tertiary Alcohol:

-

Place the crude 2,2,3-trimethyl-3-heptanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under distillation to collect the alkene products (a mixture of isomers of 2,2,3-trimethyl-3-heptene). The distillation temperature should be monitored to collect the desired alkene fraction.

-

-

Hydrogenation of the Alkene Mixture:

-

Dissolve the collected alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add 10% palladium on carbon catalyst (approximately 1-2 mol% of the alkene).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.[4]

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification

High-purity this compound is obtained through fractional distillation of the crude product.

-

Fractional Distillation:

-

Set up a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

-

Carefully distill the crude this compound, collecting the fraction that boils at the literature value for the compound (approximately 155-157 °C at atmospheric pressure).

-

Monitor the purity of the collected fractions using gas chromatography (GC).

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of high-purity this compound based on the described protocol.

| Parameter | Value | Notes |

| Reactants | ||

| tert-Butyl chloride | 1.0 eq | |

| Magnesium turnings | 1.2 eq | |

| 3-Heptanone | 0.9 eq | Limiting reagent |

| Reaction Conditions | ||

| Grignard Formation Temp. | Reflux in diethyl ether | |

| Ketone Addition Temp. | 0-10 °C | To control the exothermic reaction |

| Hydrogenation Pressure | 50-100 psi | |

| Yields | ||

| Crude 2,2,3-trimethyl-3-heptanol | ~85-95% | Based on 3-heptanone |

| Crude this compound | ~80-90% (from the alcohol) | Combined yield for dehydration and hydrogenation |

| Purified this compound | ~60-75% (overall yield) | After fractional distillation |

| Purity | ||

| Purity of final product | >99.5% | As determined by Gas Chromatography (GC) |

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of high-purity this compound is readily achievable through a well-designed multi-step synthetic sequence. The Grignard reaction provides a reliable method for constructing the carbon skeleton, and subsequent dehydration and hydrogenation afford the target alkane. Rigorous purification by fractional distillation is paramount to achieving the high purity required for research and development applications. The protocols and workflows presented in this guide offer a solid foundation for the successful synthesis of this compound. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when working with reactive organometallic reagents and flammable solvents.

References

Spectroscopic Profile of 2,2,3-Trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2,3-trimethylheptane (C₁₀H₂₂), a branched alkane. Due to the limited availability of experimental data in public spectral databases, this document presents computationally predicted Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) data. These predictions offer valuable insights for the identification and characterization of this compound in various research and development settings. The methodologies described herein represent typical experimental protocols for the analysis of similar branched alkanes.

Core Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Mass Spectrometry (MS)

The predicted mass spectrum of this compound is characterized by significant fragmentation, a common feature for highly branched alkanes. The molecular ion peak is expected to be of low abundance or absent. The fragmentation pattern is primarily dictated by the stability of the resulting carbocations.

| Predicted m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 85 | 40 | [C₆H₁₃]⁺ |

| 142 | <1 | [C₁₀H₂₂]⁺ (Molecular Ion) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The predicted ¹³C-NMR spectrum of this compound reflects the ten distinct carbon environments within the molecule. The chemical shifts are influenced by the degree of substitution and shielding effects.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| 11.5 | C1' (Methyl on C2) |

| 14.3 | C7 |

| 23.1 | C6 |

| 26.9 | C1 (Methyls on C2) |

| 32.5 | C5 |

| 35.8 | C2 |

| 38.1 | C4 |

| 42.0 | C3 |

Proton Nuclear Magnetic Resonance (¹H-NMR)

The predicted ¹H-NMR spectrum of this compound displays signals in the characteristic upfield region for alkanes. The chemical shifts and coupling patterns are influenced by the neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| 0.85 | t | 3H | H7 |

| 0.88 | s | 9H | H1 |

| 1.15 | d | 3H | H1' |

| 1.25-1.40 | m | 6H | H4, H5, H6 |

| 1.60 | m | 1H | H3 |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for branched alkanes like this compound.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for the analysis of volatile compounds like this compound.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless injection of 1 µL of the sample solution (e.g., in hexane).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-300.

-

Scan Rate: 2 scans/second.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹³C-NMR Spectroscopy:

-

Spectrometer: A 125 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

Processing: Fourier transformation of the free induction decay (FID) with an exponential line broadening of 1-2 Hz. The spectrum is referenced to the TMS signal at 0.00 ppm.

¹H-NMR Spectroscopy:

-

Spectrometer: A 500 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width: -1 to 10 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

Processing: Fourier transformation of the FID with a slight exponential line broadening (e.g., 0.3 Hz). The spectrum is referenced to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Solubility of 2,2,3-Trimethylheptane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2,3-Trimethylheptane, a branched-chain alkane, is a nonpolar organic compound. Its solubility in various organic solvents is a critical parameter in numerous applications, including chemical synthesis, formulation development, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in key classes of organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the fundamental principles governing its solubility, provides qualitative solubility predictions, and details a general experimental protocol for its precise determination.

Principles of this compound Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. This compound is a nonpolar molecule due to the low electronegativity difference between its carbon and hydrogen atoms and its symmetrical distribution of charge. Therefore, its solubility will be highest in nonpolar organic solvents.

The general trend for the solubility of alkanes in organic solvents is as follows:

-

Nonpolar Solvents (e.g., other alkanes, aromatic hydrocarbons): High solubility to complete miscibility is expected due to similar intermolecular dispersion forces.

-

Weakly Polar Solvents (e.g., ethers, esters, ketones): Good to moderate solubility is anticipated. The hydrocarbon portion of these solvents interacts favorably with the alkane, while the small polar group has a lesser effect.

-

Polar Solvents (e.g., alcohols): Lower solubility is expected. The strong hydrogen bonding between alcohol molecules makes it energetically less favorable for the nonpolar alkane to dissolve.

Branching in alkanes can slightly influence their physical properties, including solubility, compared to their straight-chain isomers. However, the overall nonpolar character remains the dominant factor.

Predicted Solubility of this compound in Common Organic Solvents

Based on the principles of "like dissolves like," the expected solubility of this compound in various organic solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative values.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound |

| Alcohols | Methanol, Ethanol | Low |

| Propanol, Butanol | Moderate | |

| Ethers | Diethyl Ether | High |

| Tetrahydrofuran (THF) | High | |

| Ketones | Acetone | Moderate |

| Methyl Ethyl Ketone | High | |

| Esters | Ethyl Acetate | High |

| Butyl Acetate | High | |

| Hydrocarbons | Hexane, Heptane | Miscible |

| Toluene, Benzene | Miscible |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the organic solvent in a series of glass vials. The excess solute should be clearly visible as a separate phase.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 4-6 hours) to allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected sample. Dilute the sample with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a calibrated GC-FID or another appropriate analytical method.

-

Data Analysis: Calculate the solubility of this compound in the solvent in the desired units (e.g., g/100 mL, mol/L, or mole fraction) from the concentration of the saturated solution. Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

Visualizing Solubility Concepts and Workflows

Solubility Principle: "Like Dissolves Like"

Caption: Interaction between a nonpolar solute and different types of solvents.

General Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the isothermal shake-flask solubility measurement.

Conclusion

An In-depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of branched alkanes, offering insights into their stability and energetic characteristics. Understanding these properties is crucial for applications ranging from fuel development to the design of molecules in the pharmaceutical industry. This document presents quantitative data in a structured format, details key experimental protocols for their determination, and provides visualizations of fundamental concepts and workflows.

Introduction: The Significance of Branching in Alkanes

Alkanes, the simplest class of hydrocarbons, consist solely of carbon and hydrogen atoms connected by single bonds. While linear alkanes feature a straight chain of carbon atoms, branched alkanes possess one or more alkyl side chains. This seemingly minor structural variation has a profound impact on the thermodynamic properties of these molecules. Generally, branched alkanes are thermodynamically more stable than their linear isomers. This increased stability is primarily attributed to a combination of factors including intramolecular van der Waals forces, electron correlation effects, and differences in steric strain.

This guide will delve into the key thermodynamic parameters that quantify these differences: the standard enthalpy of formation (ΔfH°), the standard molar entropy (S°), and the Gibbs free energy of formation (ΔfG°). By examining these properties, we can gain a deeper understanding of the structure-stability relationships that govern the behavior of branched alkanes.

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties for various linear and branched alkanes at 298.15 K and 1 bar. The data has been compiled from the NIST Chemistry WebBook and other reliable sources.

Table 1: Thermodynamic Properties of Butane Isomers

| Compound | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

| n-Butane | C4H10 | -125.7 | 310.2 | -16.5 |

| Isobutane (2-Methylpropane) | C4H10 | -134.2[1] | 294.7 | -20.8 |

Table 2: Thermodynamic Properties of Pentane Isomers

| Compound | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

| n-Pentane | C5H12 | -146.8 | 349.5 | -8.6 |

| Isopentane (2-Methylbutane) | C5H12 | -153.7 | 343.6 | -12.1 |

| Neopentane (2,2-Dimethylpropane) | C5H12 | -167.9 | 306.4 | -18.7 |

Table 3: Thermodynamic Properties of Hexane Isomers

| Compound | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

| n-Hexane | C6H14 | -167.2 | 388.4 | -0.1 |

| 2-Methylpentane | C6H14 | -173.3 | 383.1 | -3.5 |

| 3-Methylpentane | C6H14 | -171.5 | 382.2 | -2.3 |

| 2,2-Dimethylbutane | C6H14 | -185.9 | 358.3 | -10.3 |

| 2,3-Dimethylbutane | C6H14 | -178.6 | 369.3 | -6.2 |

Table 4: Thermodynamic Properties of Heptane Isomers

| Compound | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

| n-Heptane | C7H16 | -187.8 | 427.9 | 8.2 |

| 2-Methylhexane | C7H16 | -193.9 | 423.1 | 4.8 |

| 3-Methylhexane | C7H16 | -192.1 | 422.2 | 6.0 |

| 2,2-Dimethylpentane | C7H16 | -205.0 | 400.9 | -1.7 |

| 2,3-Dimethylpentane | C7H16 | -198.7 | 409.8 | 1.8 |

| 2,4-Dimethylpentane | C7H16 | -203.4 | 413.4 | -0.4 |

| 3,3-Dimethylpentane | C7H16 | -201.7 | 401.4 | 0.3 |

| 2,2,3-Trimethylbutane | C7H16 | -204.3 | 389.8 | -1.1 |

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of branched alkanes relies on precise experimental techniques. The following sections detail the methodologies for two key experiments: bomb calorimetry for measuring the enthalpy of combustion and differential scanning calorimetry for determining heat capacities and phase transition enthalpies.

Bomb Calorimetry: Measuring the Enthalpy of Combustion

Objective: To determine the enthalpy of combustion (ΔcH°) of a liquid branched alkane at constant volume.

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen cylinder with regulator

-

Pellet press (for solid samples, not required for liquids)

-

Crucible (platinum or stainless steel)

-

Fuse wire (e.g., nickel-chromium)

-

High-precision digital thermometer (±0.001 °C)

-

Stirrer

-

Deionized water

-

Analytical balance (±0.0001 g)

-

Standard substance for calibration (e.g., benzoic acid)

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of benzoic acid and record the mass.

-

Place the benzoic acid pellet in the crucible.

-

Cut a piece of fuse wire of known length (approximately 10 cm) and weigh it.

-

Secure the fuse wire between the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Add approximately 1 mL of deionized water to the bomb to saturate the internal atmosphere with water vapor.

-

Carefully assemble the bomb, ensuring a gas-tight seal.

-

Slowly fill the bomb with high-purity oxygen to a pressure of approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely known mass of deionized water (typically 2000 g).

-

Submerge the bucket in the outer water jacket of the calorimeter.

-

Start the stirrer and allow the system to reach thermal equilibrium. Record the initial temperature for several minutes to establish a baseline.

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and then for a further period to establish the post-combustion temperature drift.

-

After the experiment, release the pressure from the bomb, disassemble it, and measure the length of any unburned fuse wire.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the measured temperature change, correcting for the heat of combustion of the fuse wire.

-

-

Measurement of the Branched Alkane:

-

Accurately weigh the liquid branched alkane sample (typically 0.5 - 1.0 g) in the crucible.

-

Repeat steps 3-14 from the calibration procedure using the branched alkane sample.

-

Calculate the heat released by the combustion of the branched alkane using the calibrated heat capacity of the calorimeter and the measured temperature change.

-

Correct for the heat of combustion of the fuse wire.

-

Calculate the molar enthalpy of combustion at constant volume (ΔcU°).

-

Convert ΔcU° to the standard enthalpy of combustion at constant pressure (ΔcH°) using the relationship ΔH = ΔU + Δ(pV), which for ideal gases simplifies to ΔcH° = ΔcU° + RTΔn_gas, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.

-

Differential Scanning Calorimetry (DSC): Measuring Heat Capacity and Phase Transitions

Objective: To measure the heat capacity (Cp) and the enthalpy of phase transitions (e.g., melting) of a branched alkane.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum or stainless steel sample pans and lids

-

Crimper for sealing pans

-

Analytical balance (±0.01 mg)

-

Inert purge gas (e.g., nitrogen or argon)

-

Standard reference material for calibration (e.g., indium)

Procedure:

-

Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion, such as indium.

-

Place a small, accurately weighed sample of indium in a sample pan, seal it, and place it in the sample holder of the DSC.

-

Place an empty, sealed pan in the reference holder.

-

Heat the sample and reference pans at a controlled rate (e.g., 10 °C/min) through the melting transition of indium.

-

Record the DSC thermogram and determine the onset temperature of melting and the area of the melting peak.

-

Compare the measured values with the known values for indium and apply any necessary calibration factors.

-

-

Sample Preparation and Measurement:

-

Accurately weigh a small sample (typically 5-10 mg) of the liquid branched alkane into a DSC pan.

-

Hermetically seal the pan to prevent volatilization during the experiment.

-

Place the sealed sample pan in the DSC sample holder and an empty sealed pan in the reference holder.

-

Establish an inert atmosphere by purging the DSC cell with nitrogen or argon.

-

Cool the sample to a temperature well below its expected melting point.

-

Heat the sample at a constant, controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Record the differential heat flow to the sample as a function of temperature.

-

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity of the sample is proportional to the displacement of the DSC signal from the baseline. By comparing the signal for the sample with that of a known standard (e.g., sapphire) under the same conditions, the heat capacity of the branched alkane can be determined as a function of temperature.

-

Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram. The area is directly proportional to the enthalpy change of the transition.

-

Visualizations: Workflows and Relationships

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps involved in determining the enthalpy of combustion using a bomb calorimeter.

References

A Technical Guide to 2,2,3-Trimethylheptane as a Non-Polar Solvent for Research and Drug Development

Introduction: 2,2,3-Trimethylheptane (CAS No. 52896-92-1) is a branched-chain alkane with the molecular formula C10H22.[1][2][3] As a saturated hydrocarbon, its molecular structure results in non-polar characteristics, making it a subject of interest as a solvent in various chemical applications. This technical guide provides a comprehensive overview of the physicochemical properties, potential applications, and safety considerations of this compound for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound's utility as a non-polar solvent is defined by its distinct physical and chemical characteristics. Its branched structure influences its boiling point, melting point, and density compared to its straight-chain isomer, n-decane.